Hafnium carbide (HfC)

Übersicht

Beschreibung

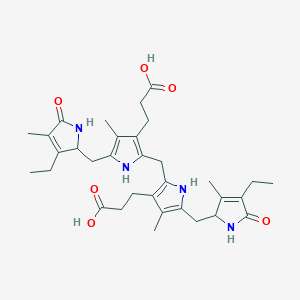

Hafnium carbide (HfC) is a chemical compound of hafnium and carbon . It is one of the most refractory binary compounds known to man with a melting point of approximately 3900 ℃ . Hafnium carbide powder is obtained by the reduction of hafnium oxide with carbon at 1800 to 2000℃ .

Synthesis Analysis

Hafnium carbide is synthesized using a high-pressure solid–solid reaction . The process involves the reduction of hafnium oxide with carbon at temperatures between 1800 to 2000°C . Another method involves the solid-state reaction of hafnium dioxide, lithium carbonate, and metallic magnesium in a stainless-steel autoclave at 700°C for 10 hours .Molecular Structure Analysis

Hafnium carbide has a cubic (rock-salt) crystal structure . It is usually carbon deficient and therefore its composition is often expressed as HfC x (x = 0.5 to 1.0) .Chemical Reactions Analysis

Hafnium carbide undergoes a reduction reaction with hafnium (IV) oxide and carbon to form the carbide powder . The reaction requires high temperatures of 1800 to 2000 °C .Physical And Chemical Properties Analysis

Hafnium carbide has a very high melting point of approximately 3900 ℃ . It has a cubic (rock-salt) crystal structure . The thermophysical properties of HfC, such as input specific energy (enthalpy), melting heat, solidus and liquidus temperatures (4000–4200 K), electrical resistance, and heat capacity for solid and liquid states, have been measured up to 5000 K .Wissenschaftliche Forschungsanwendungen

Materials Science and Engineering

Hafnium Carbide (HfC) is a refractory compound known for its exceptional mechanical, thermal, and electrical properties . This compound has gained significant attention in materials science and engineering due to its high melting point, extreme hardness, and excellent thermal stability .

The methods of application or experimental procedures involve crystal structure prediction via energy landscape explorations of pristine hafnium carbide supplemented by data mining . The study presents eight new polymorphs of HfC .

The outcomes of these studies open diverse applications in various technological domains .

Hypersonic Vehicles

HfC is considered for extremely high-temperature applications such as rocket nozzles and scramjet components, where the operating temperatures can exceed 3000°C .

The methods of application involve the use of HfC in the construction of parts that are exposed to extremely high temperatures .

The results or outcomes of this application are not explicitly mentioned in the available resources .

Microcircuitry and Microelectronics

HfC has potential applications in radiation immune microcircuitry, radio frequency (rf) vacuum microelectronic amplifiers, flat panel displays, e-beam lithography, and other uses where the need is for very high density, small spot size electron sources .

The methods of application involve the use of HfC in the construction of various electronic components .

Ceramics and Alloys

HfC may be used in ceramics, photography flash bulbs, light bulb filaments, and other electronic equipment . Hafnium alloys with titanium, iron, niobium, and tantalum can result in very heat-resistant alloys for engineering applications .

The methods of application involve the use of HfC in the construction of various ceramic and alloy components .

Crystal Structure Prediction and Mechanical Properties Research

HfC is used in the field of crystallography and materials science for the prediction of crystalline structures and investigation of mechanical properties .

The methods of application involve energy landscape explorations of pristine hafnium carbide supplemented by data mining . The study predicts eight new polymorphs of HfC .

Ultrahigh-Temperature Ceramics for Hypersonic Vehicles

HfC is used in the field of aerospace engineering, specifically in the development of hypersonic vehicles .

The methods of application involve the use of HfC in the construction of parts that can withstand ultrahigh temperatures (up to 3000 degrees Celsius), thermal shock, oxidation, and corrosion at such speeds .

Thermal Barrier Coatings for Gas Turbines

HfC is used in the field of aerospace engineering, specifically in the development of gas turbines .

The methods of application involve the use of HfC as thermal barrier coatings for gas turbines .

Fuel-Element Cladding in Nuclear Reactors

HfC is used in the field of nuclear engineering, specifically as a fuel-element cladding in nuclear reactors .

The methods of application involve the use of HfC as a cladding material for fuel elements in nuclear reactors .

Safety And Hazards

Zukünftige Richtungen

Hafnium carbide is a potential candidate for ultrahigh-temperature ceramics (UHTCs) and has attracted significant interest in recent years . It is suggested that the surface temperature of Cf/HfC should be controlled lower than 2700 °C in reduced pressures for application in thermal protection systems of future space vehicles .

Eigenschaften

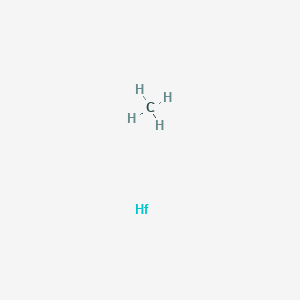

IUPAC Name |

hafnium;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.Hf/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJFNYXPKGDKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923528 | |

| Record name | Hafnium--methane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium carbide (HfC) | |

CAS RN |

12069-85-1 | |

| Record name | Hafnium carbide (HfC) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium carbide (HfC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium--methane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

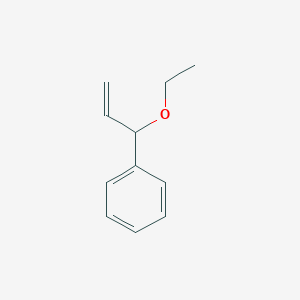

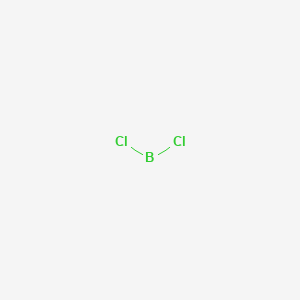

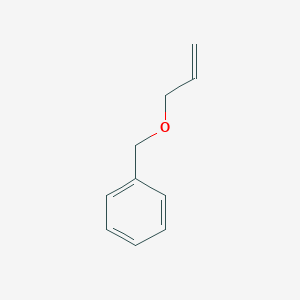

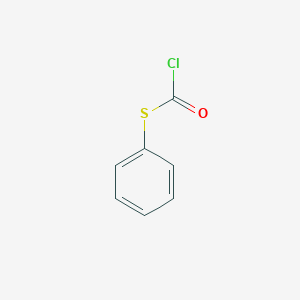

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

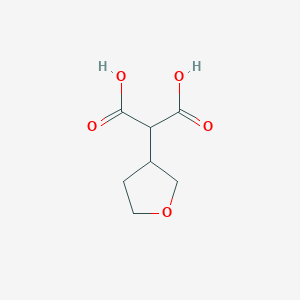

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.